molecular formula C6H10O B12950972 (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol

Katalognummer: B12950972
Molekulargewicht: 98.14 g/mol
InChI-Schlüssel: DXESCHCZVDAYPL-JKUQZMGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C10H18O. It is also known as cis-sabinene hydrate and is characterized by its unique bicyclo[3.1.0]hexane structure. This compound is notable for its presence in various essential oils and its role in chemical communication among certain species .

Vorbereitungsmethoden

The synthesis of (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol can be achieved through several methods. One common synthetic route involves the reaction of ®-epichlorohydrin with Meldrum’s acid in the presence of sodium ethoxide in ethanol . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired bicyclic alcohol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield different alcohols or hydrocarbons . Substitution reactions often involve halogenation or esterification, producing a range of derivatives with diverse chemical properties.

Wissenschaftliche Forschungsanwendungen

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in the study of chemical communication and pheromones, particularly in insect behavior . In medicine, this compound is investigated for its potential therapeutic properties, including its effects on liver neoplasms, obesity, and neonatal jaundice . Additionally, it finds applications in the fragrance and flavor industry due to its pleasant odor profile.

Wirkmechanismus

The mechanism of action of (1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing physiological responses. For example, it has been shown to interact with nuclear receptors such as NR1I3, which are involved in the regulation of metabolic processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol can be compared with other similar bicyclic compounds, such as (1R,2S,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol and (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific stereochemistry and its role in natural chemical communication systems, making it a valuable compound for both research and industrial applications.

Eigenschaften

Molekularformel

C6H10O

Molekulargewicht

98.14 g/mol

IUPAC-Name

(1R,2S,5S)-bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6-/m0/s1

InChI-Schlüssel

DXESCHCZVDAYPL-JKUQZMGJSA-N

Isomerische SMILES

C1C[C@@H]([C@H]2[C@@H]1C2)O

Kanonische SMILES

C1CC(C2C1C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.